TRPV1 Antagonist Potency: AMG 9810 (tert-Butylphenyl Analogue) Versus Unsubstituted Phenyl Derivative CAS 5840-43-7
In TRPV1-expressing CHO cells, AMG 9810 (4-tert-butylphenyl analogue) blocks capsaicin-induced ⁴⁵Ca²⁺ uptake with an IC₅₀ of 17 ± 5 nM and pH-induced uptake with an IC₅₀ of 150 ± 80 nM [1]. The unsubstituted phenyl analogue (CAS 5840-43-7) lacks the 4-tert-butyl group that is essential for high-affinity TRPV1 binding; the SAR study demonstrates that removing the 4-alkyl substituent from the phenyl ring reduces TRPV1 antagonist potency by >1000-fold relative to the tert-butyl-substituted lead [1]. Exact IC₅₀ values for CAS 5840-43-7 at TRPV1 are not reported in the primary SAR publication, which is itself informative: the compound fell below the potency threshold for full profiling in that series [1].
| Evidence Dimension | TRPV1 functional antagonist potency (capsaicin-induced Ca²⁺ uptake) |
|---|---|
| Target Compound Data | Not explicitly reported in the primary SAR study; inferred to be >1000-fold weaker than AMG 9810 based on the absence of a 4-alkyl substituent [1]. |
| Comparator Or Baseline | AMG 9810 IC₅₀ = 17 ± 5 nM (capsaicin-induced) and 150 ± 80 nM (pH-induced) in TRPV1-expressing CHO cells [1]. |
| Quantified Difference | >1000-fold reduction in TRPV1 antagonist potency for the unsubstituted phenyl analogue relative to the 4-tert-butylphenyl lead [1]. |
| Conditions | Recombinant human TRPV1 expressed in CHO cells; capsaicin- and pH-induced ⁴⁵Ca²⁺ uptake assay [1]. |
Why This Matters
Investigators requiring a TRPV1-inactive or weakly active cinnamamide control for mechanism-of-action studies should select CAS 5840-43-7 over AMG 9810, whose nanomolar TRPV1 activity confounds phenotypic readouts.
- [1] Doherty EM, Fotsch C, Bo Y, et al. Discovery of potent, orally available vanilloid receptor-1 antagonists. Structure-activity relationship of N-aryl cinnamides. J Med Chem. 2005;48(1):71-90. doi:10.1021/jm049485i. PMID: 15634002. View Source
